molecular formula C18H22N6O B14976492 N~6~-cyclopentyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclopentyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976492
M. Wt: 338.4 g/mol
InChI Key: YCBUUZJSHZPFQG-UHFFFAOYSA-N
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Description

N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its potential biological activities, including antibacterial and antifungal properties . It has a molecular formula of C23H24N6O and a molecular weight of 400.486.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of α,α-ketene dithioacetals as starting materials, which react with various reagents like hydroxylamines, hydrazines, urea, and thiourea to form the desired heterocyclic derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt the synthesis of essential biomolecules in these organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-CYCLOPENTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structural features, which contribute to its distinct biological activities. Its combination of a cyclopentyl group and a methoxyphenyl group provides unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H22N6O/c1-24-17-15(11-19-24)16(20-13-7-9-14(25-2)10-8-13)22-18(23-17)21-12-5-3-4-6-12/h7-12H,3-6H2,1-2H3,(H2,20,21,22,23)

InChI Key

YCBUUZJSHZPFQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NC4CCCC4

Origin of Product

United States

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